![molecular formula C13H17ClF3NO B1391303 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride CAS No. 1516938-12-7](/img/structure/B1391303.png)
4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride
Overview
Description
“4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1516938-12-7 . It has a molecular weight of 295.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 295.73 . The InChI code provides information about its molecular structure .Scientific Research Applications
1. Crystal Structure and Molecular Interactions
The crystal structures of certain trifluoromethyl-substituted compounds, including variants of piperidine, have been analyzed, revealing detailed insights into molecular interactions and dihedral angles between aromatic rings and piperidine structures (Li et al., 2005). Such studies are crucial for understanding the physical and chemical properties of these compounds in various applications.
2. Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, derivatives of piperidine, including those with trifluoromethyl groups, have been synthesized and tested for various biological activities. For instance, novel piperidinol analogs were explored for anti-tuberculosis activity, demonstrating the potential of such compounds in drug development (Sun et al., 2009).
3. Chemical Synthesis and Characterization
Synthesis and characterization of various derivatives of piperidine, including those with trifluoromethyl groups, are a significant area of research. These studies involve detailed analyses using techniques like NMR, FT-IR, and mass spectrometry, contributing to the advancement of synthetic chemistry and material science (Jayachandra et al., 2018).
4. Pharmacological Studies
The pharmacological properties of compounds related to 4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride have been studied. These studies aim to understand the interaction of such compounds with biological systems, providing insights into their potential therapeutic uses (Gill et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenoxy]methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-2-1-3-12(8-11)18-9-10-4-6-17-7-5-10;/h1-3,8,10,17H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOXJASYVKIOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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